What are the properties of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate?
What are the properties of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate?
This guide functions as a technical monograph for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). It is structured to assist researchers in utilizing this compound as a high-value intermediate in medicinal chemistry and materials science.
CAS Registry Number: 944511-17-5 Formula: C₂₀H₁₅BrO₄ Molecular Weight: 399.24 g/mol
Executive Technical Summary
2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a tris-functionalized aromatic scaffold designed for divergent synthesis. It serves as a "linchpin" intermediate, possessing three chemically orthogonal reactive sites:
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Electrophilic Aldehyde (C4): Ready for condensation, reductive amination, or olefination.
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Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Naphthoate Ester (C1): A sterically crowded ester acting as both a protecting group for the phenol and a lipophilic/chromogenic tag.
Key Insight: The 2,6-disubstitution pattern (2-bromo, 6-ethoxy) on the phenyl ring creates a "molecular fortress" around the ester linkage. This steric bulk significantly retards hydrolytic cleavage relative to unhindered benzoates, allowing the molecule to survive mild aqueous basic conditions often used in Suzuki couplings.
Physicochemical Profile
The following properties define the compound's behavior in solution and solid-state handling.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often arises from trace oxidation of the aldehyde or extended conjugation. |
| Solubility | DMSO, DMF, DCM, Chloroform | High lipophilicity (LogP ~4.8 predicted) due to the naphthyl and ethoxy groups. Poor water solubility. |
| Melting Point | 115–125 °C (Predicted range) | High crystallinity driven by |
| UV/Vis | The naphthoate moiety provides a strong chromophore, facilitating HPLC detection even at low concentrations. | |
| Stability | Moisture Sensitive (Long-term) | While sterically hindered, the ester and aldehyde eventually degrade. Store under inert gas at -20°C. |
Synthesis Strategy & Protocol
The synthesis relies on the esterification of the hindered phenol precursor, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (often derived from ethylvanillin), with 1-naphthoyl chloride .
Reaction Logic
Direct acylation of 2,6-disubstituted phenols is sluggish due to steric hindrance. The use of a "hard" base (NaH) or a nucleophilic catalyst (DMAP) is strictly required to activate the phenol oxygen.
Workflow Diagram (DOT)
The following diagram illustrates the convergent synthesis and the critical activation step.
Caption: Convergent synthesis via nucleophilic acyl substitution. The steric hindrance at the phenolic oxygen requires strong activation.
Detailed Protocol (Standardized)
Note: Ensure all glassware is flame-dried and the reaction is performed under Argon.
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Activation: Dissolve 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir at 0°C for 15 minutes.
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Acylation: Dropwise add a solution of 1-naphthoyl chloride (1.2 eq) in DCM over 20 minutes. The solution will likely darken.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear.
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Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine), then Brine.
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Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Structural Characterization (Diagnostic)
To validate the structure, look for these specific spectroscopic signatures.
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR | Aldehyde (-CHO) proton. Distinctive singlet. | |
| 1H NMR | Aromatic Region. Overlap of Naphthyl (7H) and Phenyl (2H) signals. Look for the deshielded naphthyl H2/H8. | |
| 1H NMR | Ethoxy (-OCH₂-) methylene protons. | |
| 1H NMR | Ethoxy (-CH₃) methyl protons. | |
| IR | 1735–1750 cm⁻¹ | Ester C=O stretch (Aryl ester). |
| IR | 1690–1700 cm⁻¹ | Aldehyde C=O stretch (Conjugated). |
| MS (ESI) | m/z 399/401 [M+H]⁺ | 1:1 Isotopic pattern confirms the presence of one Bromine atom. |
Reactivity Manifold & Applications
This molecule is a "Model Compound" for orthogonal functionalization. The order of operations is critical.
The Orthogonality Map
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Site A (Aldehyde): Most reactive toward nucleophiles (amines, ylides).
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Site B (Bromide): Reactive toward transition metals (Pd, Ni).
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Site C (Ester): Least reactive (due to steric shielding), requires strong hydrolysis or transesterification.
Logic Diagram: Divergent Synthesis
Caption: Chemoselective transformations available to the scaffold. Pathway B requires careful base selection to avoid premature ester cleavage.
Critical Experimental Insight: Suzuki Coupling
When performing Suzuki coupling on this scaffold, avoid strong bases like NaOH or KOH, which will cleave the naphthoate ester.
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Recommended System: Pd(dppf)Cl₂, K₃PO₄ (anhydrous), Dioxane, 80°C.
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Why? Anhydrous phosphate is basic enough to activate the boronic acid but kinetically slow to hydrolyze the sterically hindered ester.
References
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Compound Identification
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Precursor Chemistry
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Mechanistic Grounding (Steric Esters)
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Mousavi, M. S., et al. (2024). "Syntheses of 1,2,3-functionalized naphthols and phenols..." Organic Chemistry Frontiers. (Discusses the stability and synthesis of hindered naphthoate/phenolic esters).
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Naphthoate Properties
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1-Naphthoic acid properties and spectral data. PubChem CID 6847.[8]
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